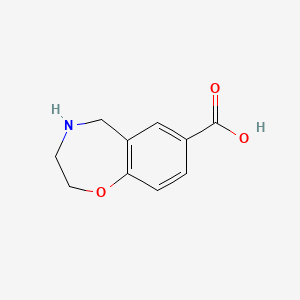

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Description

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCSBOCFVLJDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly in anticancer and neuroprotective applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzoxazepine ring which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of (RS)-1- or 3-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and purines were synthesized and tested against the MCF-7 breast cancer cell line. The most potent compound in this series exhibited an IC50 value of 0.67 μM, indicating significant antiproliferative activity .

The mechanism underlying the anticancer activity appears to involve modulation of apoptosis regulatory pathways. cDNA microarray analysis revealed that these compounds may influence gene expression related to cell survival and death .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study indicated that derivatives of this compound could provide neuroprotective effects in models of brain injury. Specifically, they were evaluated for their ability to mitigate damage caused by excitotoxicity in neonatal brain injury models .

Case Study: Neuroprotection in Animal Models

In experiments involving magnesium-deficient mice—a model responsive to neuroprotective agents—FMOC-L-leucine (a derivative) demonstrated protective effects against audiogenic seizures. This suggests that targeting similar pathways could be beneficial for developing treatments for neurodegenerative conditions .

Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of benzoxazepine compounds exhibit significant pharmacological activities. Specifically, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has been studied for its potential as:

- Antidepressants : Certain benzoxazepine derivatives have shown effectiveness in modulating neurotransmitter systems associated with mood regulation.

- Antipsychotic Agents : The structural characteristics of this compound suggest it may interact with dopamine receptors, making it a candidate for further investigation in treating schizophrenia and related disorders.

Case Study Insights

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzoxazepine and evaluated their binding affinities to serotonin receptors. Results indicated that modifications at the carboxylic acid position enhanced receptor affinity and selectivity .

Material Science

Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced polymers. Its unique structure allows for:

- Cross-linking Agents : Utilized in creating thermosetting plastics that exhibit improved thermal stability and mechanical properties.

- Coatings and Adhesives : The incorporation of benzoxazepine into coatings can enhance adhesion properties and resistance to environmental degradation.

Research Findings

A study highlighted the use of this compound in developing high-performance coatings. The results demonstrated improved scratch resistance and durability compared to traditional polymer systems .

Synthetic Organic Chemistry

Synthetic Pathways

The compound serves as an important intermediate in organic synthesis. Its versatility allows for:

- Synthesis of Complex Molecules : Used as a precursor in the synthesis of various heterocyclic compounds which are valuable in drug discovery.

- Functionalization Reactions : The carboxylic acid group can be easily modified to introduce various functional groups, expanding the range of potential applications.

Experimental Applications

In laboratory settings, chemists have successfully employed this compound in multi-step synthesis protocols to produce novel heterocycles with potential bioactivity .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Antipsychotic Agents | Enhanced receptor affinity with structural modifications |

| Material Science | Cross-linking Agents, Coatings | Improved mechanical properties and durability |

| Synthetic Organic Chemistry | Precursor for complex molecules | Successful multi-step synthesis protocols |

Comparaison Avec Des Composés Similaires

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic Acid

- Structural Difference : Replaces the oxygen atom in the oxazepine ring with a nitrogen atom, forming a benzazepine core.

- Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol) .

- Benzazepines are historically associated with dopamine receptor modulation, suggesting divergent pharmacological applications .

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

- Structural Difference : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

- Molecular Formula: C₁₅H₁₉NO₅ (estimated MW: 293.32 g/mol, based on Boc group addition) .

- Key Properties :

Physicochemical and Pharmacological Comparison

Table 1: Comparative Data for Key Analogs

*Calculated based on free acid form (hydrochloride salt in has MW 223.66 g/mol).

Méthodes De Préparation

Cyclization via Aminoalkylation and Reduction

A documented method involves the condensation of 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in an organic solvent, followed by nitro group reduction and cyclization to form the benzoxazepine ring. Subsequent reduction of double bonds yields the tetrahydro derivative. This sequence is typically carried out in solvents such as methanol, ethanol, or dichloromethane, with reducing agents including Fe powder, Zn powder, or SnCl2 for nitro reduction, and NaBH4 or KBH4 for double bond reduction.

-

- Condensation: 2-nitrobenzaldehyde + 2-chloroethylamine hydrochloride in methanol or ethanol.

- Nitro reduction and cyclization: Fe powder or Zn powder at room temperature.

- Double bond reduction: NaBH4 in methanol or ethanol.

Acetylation (if applicable): Acetylation of intermediates may be performed using acetylating agents in the presence of bases such as triethylamine or sodium methoxide to stabilize intermediates or modify substituents.

This approach avoids the use of hazardous reagents like lithium aluminum hydride, making it safer and more suitable for scale-up.

Cyclization Using Aminobenzophenone Derivatives

Another approach starts with 2-aminobenzophenone derivatives, which undergo cyclization with reagents like ethyl chloroformate in the presence of bases such as triethylamine. This reaction is carried out in organic solvents like dichloromethane at low temperatures to control the reaction kinetics and yield.

Hydrolysis and Acidification: The intermediate carbamate or ester formed is hydrolyzed and acidified with hydrochloric acid to yield the hydrochloride salt of the benzoxazepine carboxylic acid.

Industrial Adaptation: Continuous flow synthesis techniques have been applied to this method, enhancing efficiency, reaction control, and scalability for industrial production.

Coupling and Cyclization with Bases and Catalysts

Research also describes the preparation of benzoxazepine derivatives through coupling reactions involving compounds such as 4-pyridin-2-yl-2,3,4,5-tetrahydro-benzo[f]oxazepine-7-carbaldehyde with malonic acid derivatives. These reactions are catalyzed by Lewis acids like titanium tetrachloride in solvents such as tetrahydrofuran at low temperatures (0–25 °C).

-

- Use of bases such as sodium hydride, potassium carbonate, or sodium bicarbonate.

- Solvents include DMF, DMSO, THF, or dioxane.

- Reaction temperatures range from 50 °C to 150 °C.

- Reaction times vary from 0.5 to 16 hours depending on the step.

Workup: Typical workup involves extraction with diethyl ether or ethyl acetate, washing with sodium bicarbonate solution and brine, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitrobenzaldehyde condensation + reduction | 2-nitrobenzaldehyde, 2-chloroethylamine hydrochloride, Fe/Zn/SnCl2, NaBH4, solvents: MeOH, EtOH | Safe, economical, suitable for scale-up | Multiple steps, moderate yields |

| Aminobenzophenone cyclization | 2-aminobenzophenone, ethyl chloroformate, triethylamine, DCM, HCl hydrolysis | High purity, adaptable to continuous flow | Requires low temperature control |

| Lewis acid-catalyzed coupling & cyclization | Titanium tetrachloride, pyridine, THF, bases (NaH, K2CO3), DMF/DMSO solvents | Efficient ring closure, versatile substrates | Use of moisture-sensitive reagents |

Research Findings and Notes

- The use of reducing agents such as NaBH4 and KBH4 is preferred over LiAlH4 due to safety and ease of handling in large-scale syntheses.

- Organic solvents play a crucial role in reaction efficiency; polar aprotic solvents like DMF and DMSO enhance reaction rates and yields in coupling and cyclization steps.

- Bases such as triethylamine and potassium carbonate facilitate nucleophilic substitutions and cyclization by deprotonating intermediates.

- Lewis acid catalysts (e.g., titanium tetrachloride) enable selective activation of carbonyl groups, promoting efficient cyclization.

- Continuous flow synthesis is emerging as a promising industrial approach, offering better control over reaction parameters, improved safety, and scalability.

Q & A

Q. Advanced: How can synthetic yields be optimized for enantiomerically pure derivatives?

- Chiral Catalysis : Use chiral auxiliaries or asymmetric hydrogenation to control stereochemistry during cyclization.

- Purification : Employ techniques like chiral HPLC or crystallization with resolving agents to isolate enantiomers.

- Reaction Monitoring : Optimize reaction time/temperature using real-time NMR or LC-MS to minimize side products .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the benzoxazepine scaffold and substituent positions (e.g., carboxylic acid proton at δ 10–12 ppm).

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ ion at m/z 222.18 for C₁₁H₁₁NO₄, calculated from ).

- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers (critical for pharmacological studies) .

Q. Advanced: How to resolve contradictions in spectral data for structural analogs?

- Dynamic NMR : Investigate conformational flexibility causing peak splitting.

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm substituent effects .

Basic: What are the primary biological targets of benzoxazepine derivatives?

Methodological Answer:

Q. Advanced: How to validate target engagement in vitro vs. in vivo?

- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics in purified protein systems.

- Knockout Models : Compare activity in wild-type vs. target-knockout cell lines or animals to confirm specificity .

Basic: How to assess solubility and stability for formulation studies?

Methodological Answer:

- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO:PBS mixtures).

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring for degradation products .

Q. Advanced: What causes batch-to-batch variability in stability profiles?

- Impurity Analysis : Identify hygroscopicity or residual solvents (e.g., acetonitrile) via GC-MS.

- Polymorphism Screening : Use DSC/XRD to detect crystalline form changes affecting solubility .

Basic: How to design SAR studies for this scaffold?

Methodological Answer:

Q. Advanced: Why do minor structural changes drastically alter activity?

- Conformational Analysis : MD simulations can reveal how substituents lock the benzoxazepine ring into bioactive conformations.

- Metabolic Profiling : Assess if modifications alter CYP450-mediated metabolism, affecting bioavailability .

Advanced: How to address discrepancies in bioactivity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.